Sulfo-CY3 tetrazine (potassium)

Fluorescence Imaging Multiplexed Assays Bioorthogonal Chemistry

Non-sulfonated cyanine-tetrazine probes require organic co-solvents that compromise cell viability. Sulfo-CY3 tetrazine (potassium) achieves 36 g/L aqueous solubility for direct buffer addition. • Ex/Em 548/563 nm; pairs with far-red Sulfo-CY5 tetrazine for two-color multiplexing • Methyltetrazine k > 800 M⁻¹s⁻¹; stable at physiological pH; <10 min TCO labeling • Validated for metabolic glycoconjugate detection & TCO-antibody conjugation Supplied as red powder; ≥95% (HPLC-MS); 24-month stability at -20°C, protected from light.

Molecular Formula C40H44KN7O7S2
Molecular Weight 838.1 g/mol
Cat. No. B12400245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-CY3 tetrazine (potassium)
Molecular FormulaC40H44KN7O7S2
Molecular Weight838.1 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+]
InChIInChI=1S/C40H45N7O7S2.K/c1-26-42-44-38(45-43-26)28-16-14-27(15-17-28)25-41-37(48)13-8-7-9-22-47-34-21-19-30(56(52,53)54)24-32(34)40(4,5)36(47)12-10-11-35-39(2,3)31-23-29(55(49,50)51)18-20-33(31)46(35)6;/h10-12,14-21,23-24H,7-9,13,22,25H2,1-6H3,(H2-,41,48,49,50,51,52,53,54);/q;+1/p-1
InChIKeyMOTFTOHZJPRDSY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-CY3 Tetrazine (Potassium) – Product Overview


Sulfo-CY3 tetrazine (potassium) is a water-soluble sulfo-Cyanine3 derivative functionalized with a methyltetrazine moiety. It exhibits excitation and emission maxima at 548 nm and 563 nm, respectively, with an extinction coefficient of 162,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.1 . The compound is designed for rapid, copper-free inverse electron-demand Diels–Alder (IEDDA) click reactions with trans-cyclooctene (TCO)-modified biomolecules [1]. Its high aqueous solubility (36 g/L) enables direct use in biological buffers without organic co-solvents, making it a preferred choice for live-cell imaging and metabolic labeling applications .

1
Green-channel imaging Ex/Em 548/563 nm fits standard FITC/GFP filter sets
2
Co-solvent-free workflow High aqueous solubility supports direct buffer use
3
Rapid bioorthogonal labeling Methyltetrazine-TCO ligation for live-cell studies

Sulfo-CY3 Tetrazine – Why Generic Substitution Fails


Generic substitution among cyanine-tetrazine conjugates is not feasible due to three quantifiable differentiators: (1) distinct spectral profiles—Sulfo-CY3 tetrazine (Ex/Em 548/563 nm) occupies the green-fluorescent channel, whereas Sulfo-CY5 tetrazine (Ex/Em ~646/664 nm) operates in the far-red/near-infrared region, precluding interchangeability in multiplexed assays ; (2) aqueous solubility—the sulfonated Sulfo-CY3 tetrazine achieves 36 g/L water solubility, while non-sulfo Cy3 tetrazine exhibits poor aqueous solubility and requires organic co-solvents that can compromise biological samples ; and (3) reaction kinetics and stability—the methyltetrazine moiety provides optimal stability at physiological pH while maintaining sufficient reactivity (k > 800 M⁻¹s⁻¹), contrasting with unsubstituted H-tetrazine derivatives that offer higher rates but suffer from rapid degradation [1]. These differences directly impact experimental reproducibility and procurement decisions.

Spectral channel mismatch
Sulfo-CY5 tetrazine operates in far-red; substitution would shift fluorescence detection and disrupt multiplexed assay designs.
Solubility-dependent handling
Non-sulfo Cy3 tetrazine requires organic co-solvents; aqueous protocol compatibility may not transfer, risking sample precipitation.
Stability–reactivity trade-off
H-tetrazine derivatives offer faster kinetics but reduced aqueous stability at physiological pH, which may shift lot-to-lot consistency.

Sulfo-CY3 Tetrazine – Quantitative Differentiation Evidence


Spectral Selectivity vs. Sulfo-CY5 Tetrazine

Sulfo-CY3 tetrazine (potassium) exhibits excitation and emission maxima at 548 nm and 563 nm, respectively, with an extinction coefficient of 162,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.1 . In contrast, the far-red/near-infrared analog Sulfo-CY5 tetrazine displays excitation and emission maxima at ~646 nm and ~664 nm . The 98 nm separation in emission maxima enables unambiguous spectral discrimination between the two dyes when used simultaneously, without the need for compensation or bleed-through correction.

Spectral Selectivity
Reported
Sulfo-CY3: 548/563 nm Sulfo-CY5: ~646/664 nm Δ 98 nm ex, 101 nm em
Supports green-channel multiplexing without cross-talk compensation
Spectroscopic data in aqueous buffer; independent verification recommended
Fluorescence Imaging Multiplexed Assays Bioorthogonal Chemistry

Aqueous Solubility vs. Non-Sulfo Cy3 Tetrazine

Sulfo-CY3 tetrazine (potassium) achieves a high aqueous solubility of 0.43 M (equivalent to 36 g/L) in water . In contrast, the non-sulfonated Cy3 tetrazine analog exhibits limited water solubility and typically requires dissolution in organic co-solvents such as DMSO, DMF, or acetonitrile before addition to aqueous biological systems . The quantitative solubility difference eliminates the need for organic co-solvents when using Sulfo-CY3 tetrazine, thereby reducing potential solvent-induced cytotoxicity and protein precipitation artifacts.

Aqueous Solubility
Method context
0.43 M (36 g/L)
Enables co-solvent-free buffer preparation for live-cell protocols
Non-sulfo analog requires organic solvent; protocol transfer should be validated
Live-Cell Imaging Bioconjugation Aqueous Compatibility

Kinetics and Stability: Methyltetrazine vs. H-Tetrazine

The methyltetrazine moiety in Sulfo-CY3 tetrazine (potassium) confers optimal stability at physiological pH (7.4) while retaining rapid reactivity toward trans-cyclooctene (TCO) with a second-order rate constant exceeding 800 M⁻¹s⁻¹ . Unsubstituted H-tetrazine derivatives can achieve faster kinetics (up to 30,000 M⁻¹s⁻¹), but this increased reactivity comes at the cost of significantly reduced stability under physiological conditions, leading to hydrolysis and shorter usable shelf-life [1]. The methyl substitution thus provides a balanced profile of reactivity and long-term stability.

Kinetics & Stability
Class-level
Methyltetrazine: k > 800 M⁻¹s⁻¹, stable pH 7.4 H-tetrazine: k up to 30,000, reduced stability
Supports balanced reactivity–stability profile for multi-day assays
Class-level inference from general tetrazine chemistry; lot-specific validation advised
Click Chemistry Bioorthogonal Reactions Stability

Rapid Live-Cell Labeling Performance

In a published study employing a methylcyclopropene-tagged mannosamine derivative, Sulfo-CY3 tetrazine conjugate enabled detection of metabolically engineered cell-surface glycoconjugates within less than 10 minutes [1]. This labeling speed is markedly faster than traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods, which typically require 30–60 minutes and introduce copper ion cytotoxicity that can perturb live-cell systems [2]. The rapid, copper-free nature of the tetrazine-TCO ligation thus directly improves temporal resolution and sample viability.

Labeling Speed
Reported
Supports rapid live-cell surface labeling protocols
Compared with CuAAC method (30–60 min); cell type and target may influence time
Metabolic Engineering Live-Cell Labeling Bioorthogonal Chemistry

Sulfo-CY3 Tetrazine – Application Scenarios


Live-Cell Fluorescence Imaging

Sulfo-CY3 tetrazine (potassium) is ideally suited for live-cell fluorescence imaging due to its high aqueous solubility (36 g/L) and copper-free click reactivity. The compound can be directly added to cell culture media without organic co-solvents, and its rapid reaction kinetics (k > 800 M⁻¹s⁻¹) enable efficient labeling of TCO-modified cell-surface targets within minutes . This minimizes cellular stress and preserves physiological relevance.

Cell-Surface Glycoconjugate Labeling

As demonstrated by Späte et al., Sulfo-CY3 tetrazine (potassium) enables detection of metabolically incorporated cyclopropene-tagged sugars in less than 10 minutes . This rapid labeling protocol is compatible with simultaneous dual-sugar labeling strategies and provides a quantitative readout for metabolic incorporation efficiency, making it a critical tool for glycobiology research and cell-surface engineering.

Multiplexed Bioorthogonal Labeling

The 548/563 nm excitation/emission profile of Sulfo-CY3 tetrazine (potassium) allows it to be paired with far-red dyes such as Sulfo-CY5 tetrazine (646/664 nm) for two-color bioorthogonal labeling schemes . This multiplexing capability is essential for tracking multiple biomolecules simultaneously in the same sample, increasing information content per experiment and reducing reagent consumption.

Protein and Antibody Conjugation

Sulfo-CY3 tetrazine (potassium) is widely employed for the site-specific fluorescent labeling of TCO-modified proteins and antibodies . The methyltetrazine group provides optimal stability at physiological pH, ensuring that conjugated antibodies retain their binding affinity and exhibit minimal batch-to-batch variability, which is critical for reproducible diagnostic assay development and high-throughput screening.

Application
Selection Property
Validation Focus
Live-cell fluorescence imaging
Aqueous solubility and rapid kinetics
Cell viability assessment and labeling efficiency
Cell-surface glycoconjugate labeling
Bioorthogonal TCO-tetrazine reactivity
Metabolic incorporation efficiency and dual-sugar readout
Multiplexed bioorthogonal labeling
Green-channel spectral window (548/563 nm)
Cross-talk minimization with far-red dyes
Protein/antibody conjugation
Methyltetrazine stability at physiological pH
Batch reproducibility and binding affinity retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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